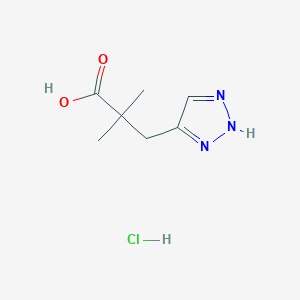

2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

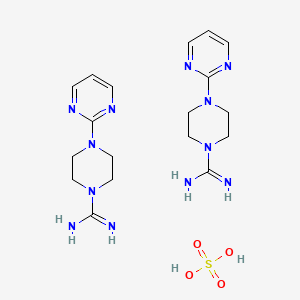

“2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2173999-98-7 . It has a molecular weight of 205.64 and is stored at room temperature . The compound is in powder form .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-7(2,6(11)12)3-5-4-8-10-9-5;/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10);1H . This indicates the presence of a 1H-1,2,3-triazol-5-yl group attached to a 2,2-dimethylpropanoic acid moiety .Scientific Research Applications

Generation of Structurally Diverse Libraries

Research has demonstrated the use of related compounds as starting materials for generating structurally diverse libraries through alkylation and ring closure reactions. This approach is valuable for synthesizing a wide array of compounds for potential applications in drug discovery and materials science (G. Roman, 2013).

Protecting Groups in Synthesis

Dimethyl-dioxazoles, closely related to the compound of interest, have been used as versatile aprotic protecting groups for hydroxamic acids. This method is applicable across various types of hydroxamic acids and facilitates alpha-functionalization, showing the importance of such protecting groups in synthetic chemistry (M. Couturier et al., 2002).

Extraction Studies

Compounds featuring triazole functionalities have been explored for their effectiveness in the extraction of acids, demonstrating how structural elements similar to those in 2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride can influence extraction processes. This research contributes to the understanding of chemical interactions in extraction technologies (L. G. Golubyatnikova et al., 2012).

Antioxidant Properties

The antioxidant properties of new compounds, including those with triazole and dimethoxyphenyl groups, have been synthesized and evaluated. Such studies underline the potential of structurally similar compounds for applications requiring antioxidant activity (Dmitro V. Dovbnya et al., 2022).

Metal-Organic Frameworks (MOFs)

Halogeno(triazolyl)zinc complexes have been used as molecular building blocks for the construction of metal-organic frameworks, suggesting that compounds with triazole functionalities could contribute to the development of MOFs with specific properties (Jörg Lincke et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds containing the1,2,3-triazole moiety are known to interact with their targets through various mechanisms, often resulting in significant changes in biological function .

Biochemical Pathways

It’s worth noting that compounds containing the1,2,3-triazole moiety have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds containing the1,2,3-triazole moiety have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Properties

IUPAC Name |

2,2-dimethyl-3-(2H-triazol-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)3-5-4-8-10-9-5;/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZSIKEBRDRHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NNN=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene](/img/structure/B2944951.png)

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)

![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)

![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)